molecular formula C16H17N5OS B2599808 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034551-70-5

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2599808
CAS No.: 2034551-70-5
M. Wt: 327.41
InChI Key: AJNMJSYNOVCEPN-UHFFFAOYSA-N
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Description

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from a suitable pyridine derivative, the pyrazole ring can be formed through cyclization reactions.

    Introduction of the methyl group: Methylation reactions can be used to introduce the methyl group at the desired position.

    Formation of the urea linkage: The urea linkage can be formed by reacting an amine with an isocyanate or by using phosgene derivatives under controlled conditions.

    Attachment of the thiophene ring: The thiophene ring can be introduced through coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or other transition metal catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

    1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)thiourea: Similar structure but with a thiourea linkage.

Uniqueness

The uniqueness of 1-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-21-13(8-15(20-21)12-4-2-6-17-9-12)10-18-16(22)19-11-14-5-3-7-23-14/h2-9H,10-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNMJSYNOVCEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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